6-({[3-(aminocarbonyl)-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid -

6-({[3-(aminocarbonyl)-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

Catalog Number: EVT-4419215
CAS Number:
Molecular Formula: C22H24N2O4S
Molecular Weight: 412.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: Although structurally different from 6-({[3-(Aminocarbonyl)-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid, GYKI 52466 is relevant as it highlights the potential of AMPA/kainate antagonists in treating neurological conditions. Further exploration of this class of compounds, including 6-({[3-(Aminocarbonyl)-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid, is warranted for potential therapeutic benefits. (: The pharmacology of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate (AMPA)/kainate antagonists and their role in cerebral ischaemia.)

2,3-dihydroxy-6-nitro-7-sulfamoylbenzo(F)quinoxaline (NBQX)

Compound Description: 2,3-dihydroxy-6-nitro-7-sulfamoylbenzo(F)quinoxaline, commonly known as NBQX, is a systemically active AMPA receptor antagonist. [] It has demonstrated neuroprotective effects against delayed neuronal degeneration of hippocampal CA1 neurons in animal models of severe forebrain ischemia. [] Importantly, NBQX administration can be delayed by up to 12 hours while still showing efficacy in preventing neuronal degeneration. [] Furthermore, NBQX has also shown neuroprotective properties in animal models of both permanent and temporary middle cerebral artery occlusion, highlighting its potential for treating stroke. []

Relevance: Although structurally distinct from 6-({[3-(Aminocarbonyl)-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid, NBQX is another example of an AMPA antagonist with neuroprotective effects. The effectiveness of NBQX in various ischemia models strengthens the rationale for investigating the potential therapeutic applications of 6-({[3-(Aminocarbonyl)-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid and other related AMPA-modulating compounds. (: The pharmacology of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate (AMPA)/kainate antagonists and their role in cerebral ischaemia.)

Relevance: LY 215490, like 6-({[3-(Aminocarbonyl)-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid, belongs to the group of AMPA/kainate antagonists. Its neuroprotective effects in focal ischemia models suggest that exploring the therapeutic potential of 6-({[3-(Aminocarbonyl)-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid in similar contexts is worthwhile. (: The pharmacology of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate (AMPA)/kainate antagonists and their role in cerebral ischaemia.)

Relevance: YM900 shares the classification of being an AMPA/kainate antagonist with 6-({[3-(Aminocarbonyl)-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid. The neuroprotective effects observed for YM900 in focal ischemia models suggest that investigating the therapeutic potential of 6-({[3-(Aminocarbonyl)-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid in similar contexts is of interest. (: The pharmacology of alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate (AMPA)/kainate antagonists and their role in cerebral ischaemia.)

4-(3-chlorophenyl)-6-[(4-chlorophenyl)hydroxy(1-methyl-1H-imidazol-5-yl)methyl]-1-methyl-2(1H)-quinolinone

Compound Description: 4-(3-chlorophenyl)-6-[(4-chlorophenyl)hydroxy(1-methyl-1H-imidazol-5-yl)methyl]-1-methyl-2(1H)-quinolinone is a Farnesyl protein transerase inhibiting compound. []

Relevance: This compound and 6-({[3-(Aminocarbonyl)-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid both share a similar core structure consisting of a substituted aromatic ring connected to a carbonyl group that is linked to a heterocyclic ring. The presence of a substituted phenyl ring and a heterocyclic ring in both compounds suggests potential similarities in their binding properties and biological activities. Further investigation of their shared structural features could provide insights into their potential as therapeutic agents. (: Farnesyl protein transerase inhibiting (imidazol-5-yl)methyl-2-quinolinone derivatives.)

6-[amino(4-chlorophenyl)-1-methyl-1H-imidazol-5-ylmethyl]-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone

Compound Description: 6-[amino(4-chlorophenyl)-1-methyl-1H-imidazol-5-ylmethyl]-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone is a Farnesyl protein transerase inhibiting compound. []

Relevance: Similar to 6-({[3-(Aminocarbonyl)-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid, this compound features a substituted aromatic ring (chlorophenyl) linked to a carbonyl group that is further connected to a heterocyclic system (imidazole). The common structural elements, especially the substituted phenyl ring and heterocycle connected by a carbonyl group, suggest potential similarities in their binding properties and biological activities. (: Farnesyl protein transerase inhibiting (imidazol-5-yl)methyl-2-quinolinone derivatives.)

6-[(4-chlorophenyl)hydroxy(1-methyl-1H-imidazol-5-yl)methyl]-4-(3-ethoxyphenyl)-1-methyl-2(1H)-quinolinone

Compound Description: 6-[(4-chlorophenyl)hydroxy(1-methyl-1H-imidazol-5-yl)methyl]-4-(3-ethoxyphenyl)-1-methyl-2(1H)-quinolinone is a Farnesyl protein transerase inhibiting compound. []

Relevance: The core structure of this compound, featuring a substituted phenyl ring connected through a carbonyl group to a heterocycle (imidazole), aligns with the general structural motif of 6-({[3-(Aminocarbonyl)-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid. Notably, both compounds have substituted aromatic rings and a carbonyl-linked heterocyclic unit, suggesting potential similarities in their binding interactions and biological effects. (: Farnesyl protein transerase inhibiting (imidazol-5-yl)methyl-2-quinolinone derivatives.)

6-[(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]-4-(3-ethoxyphenyl)-1-methyl-2(1H)-quinolinone monohydrochloride monohydrate

Compound Description: 6-[(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]-4-(3-ethoxyphenyl)-1-methyl-2(1H)-quinolinone monohydrochloride monohydrate is a Farnesyl protein transerase inhibiting compound. []

Relevance: This compound shares a similar core structure with 6-({[3-(Aminocarbonyl)-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid, with a substituted phenyl ring connected through a carbonyl group to a heterocyclic ring system (imidazole). The presence of a substituted phenyl ring and a heterocycle in both compounds hints at potential similarities in their binding properties and biological activities. (: Farnesyl protein transerase inhibiting (imidazol-5-yl)methyl-2-quinolinone derivatives.)

6-[amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]-4-(3-ethoxyphenyl)-1-methyl-2(1H)-quinolinone

Compound Description: 6-[amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]-4-(3-ethoxyphenyl)-1-methyl-2(1H)-quinolinone is a Farnesyl protein transerase inhibiting compound. []

Relevance: This compound and 6-({[3-(Aminocarbonyl)-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid both feature a substituted aromatic ring (chlorophenyl in this case) linked through a carbonyl group to a heterocyclic system (imidazole). The shared structural elements, particularly the substituted phenyl ring and the carbonyl-linked heterocycle, suggest potential similarities in their binding interactions and biological activities. (: Farnesyl protein transerase inhibiting (imidazol-5-yl)methyl-2-quinolinone derivatives.)

6-amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]-1-methyl-4-(3-propylphenyl)-2(1H)-quinolinone

Compound Description: 6-amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]-1-methyl-4-(3-propylphenyl)-2(1H)-quinolinone is a Farnesyl protein transerase inhibiting compound. []

Relevance: This compound and 6-({[3-(Aminocarbonyl)-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid share a common structural motif: a substituted aromatic ring connected to a carbonyl group, which is further linked to a heterocyclic ring system (imidazole). The presence of a substituted phenyl ring and a heterocyclic ring in both molecules suggests potential similarities in their binding characteristics and biological activities. (: Farnesyl protein transerase inhibiting (imidazol-5-yl)methyl-2-quinolinone derivatives.)

(B)-6-[amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone

Compound Description: (B)-6-[amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]-4-(3-chlorophenyl)-1-methyl-2(1H)-quinolinone is a specific stereoisomer of a Farnesyl protein transerase inhibiting compound. []

Relevance: Like 6-({[3-(Aminocarbonyl)-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid, this compound contains a substituted aromatic ring (chlorophenyl) connected to a carbonyl group and then linked to a heterocyclic ring (imidazole). This structural similarity suggests a potential relationship in their binding properties and biological activities, making it a relevant compound for comparison and further research. (: Farnesyl protein transerase inhibiting (imidazol-5-yl)methyl-2-quinolinone derivatives.)

1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives

Compound Description: 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives are a series of compounds synthesized and tested for their anticancer activity against the breast cancer MCF-7 cell line. [] Some compounds within this series, specifically 7b, 7c, 8a, 8b, and 8c, exhibited significant anticancer activity compared to the reference compound Doxorubicin. []

Relevance: These derivatives, like 6-({[3-(Aminocarbonyl)-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid, feature a core structure consisting of a substituted aromatic ring connected to a carbonyl group that is further linked to a heterocyclic ring. This shared structural motif suggests the possibility of shared pharmacophoric features and potential similarities in biological activity. (: Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity.)

1-Chlor-2-arylamino-propen-(1)-carbonaure-(1)-ester

Compound Description: This series of compounds is known to readily undergo nucleophilic substitution reactions at the halogen atom, resulting in the replacement of the halogen with various nucleophiles such as primary or secondary amines, alkoxy groups, and aryl mercapto groups. [] This reactivity allows for the synthesis of a diverse range of derivatives, expanding the structural diversity and potential biological activities of these compounds.

Relevance: Both 1-Chlor-2-arylamino-propen-(1)-carbonaure-(1)-ester and 6-({[3-(Aminocarbonyl)-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid belong to the class of α,β-unsaturated α-chloro-β-aminocarbonyl compounds. The shared structural features of both compounds, particularly the presence of an α,β-unsaturated carbonyl system and a chlorine atom at the alpha position, suggest potential similarities in their chemical reactivity and biological activities. Further investigation into their common structural elements could provide insights into their potential applications in medicinal chemistry. (: β-Substituierte Enamine, III. Nucleophile Substitutionen an α,β-ungesättigten α-Chlor-β-amino-carbonyl-Verbindungen.)

3-Chlor-4-aryl-amino-penten-(3)-one-(2)

Compound Description: These compounds readily undergo nucleophilic substitution at their halogen atom. This reaction allows for the replacement of the halogen with diverse nucleophiles, including primary or secondary amines, alkoxy groups, and aryl mercapto groups. [] This versatility in chemical transformations enables the creation of a wide range of derivatives with potential for various biological activities.

Relevance: 3-Chlor-4-aryl-amino-penten-(3)-one-(2) and 6-({[3-(Aminocarbonyl)-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid are both classified as α,β-unsaturated α-chloro-β-aminocarbonyl compounds. They share common structural elements, including an α,β-unsaturated carbonyl system and a chlorine atom at the alpha position. This structural similarity indicates that they may exhibit similar chemical reactivity profiles and potentially share common biological activities. (: β-Substituierte Enamine, III. Nucleophile Substitutionen an α,β-ungesättigten α-Chlor-β-amino-carbonyl-Verbindungen.)

2-Amino-4-methyl-thiazol-carbonsaure-(5)-athylester

Compound Description: 2-Amino-4-methyl-thiazol-carbonsaure-(5)-athylester is a heterocyclic compound accessible through nucleophilic substitution reactions on α,β-unsaturated α-chloro-β-aminocarbonyl compounds. [] Its synthesis showcases the versatility of these starting materials for accessing diverse chemical structures.

Relevance: 2-Amino-4-methyl-thiazol-carbonsaure-(5)-athylester and 6-({[3-(Aminocarbonyl)-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid highlight the potential for generating diverse heterocyclic structures from α,β-unsaturated α-chloro-β-aminocarbonyl compounds. Their shared chemical ancestry suggests a potential for overlapping biological activities and underscores the importance of exploring this chemical class for therapeutic applications. (: β-Substituierte Enamine, III. Nucleophile Substitutionen an α,β-ungesättigten α-Chlor-β-amino-carbonyl-Verbindungen.)

3-Methyl-4H-1.4-benzothiazin-carbonsaure-(2)-athylester

Compound Description: 3-Methyl-4H-1.4-benzothiazin-carbonsaure-(2)-athylester is another heterocyclic compound accessible via nucleophilic substitution reactions on α,β-unsaturated α-chloro-β-aminocarbonyl compounds. [] Its synthesis further demonstrates the versatility of these starting materials in accessing a wide range of chemical structures with potential biological activities.

Relevance: 3-Methyl-4H-1.4-benzothiazin-carbonsaure-(2)-athylester and 6-({[3-(Aminocarbonyl)-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid demonstrate the ability of α,β-unsaturated α-chloro-β-aminocarbonyl compounds to serve as starting points for creating various heterocyclic structures. Their shared chemical origin suggests a potential for common biological activities and highlights the significance of exploring this chemical class for therapeutic applications. (: β-Substituierte Enamine, III. Nucleophile Substitutionen an α,β-ungesättigten α-Chlor-β-amino-carbonyl-Verbindungen.)

Properties

Product Name

6-({[3-(aminocarbonyl)-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

IUPAC Name

6-[[3-carbamoyl-4-(4-ethylphenyl)-5-methylthiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

Molecular Formula

C22H24N2O4S

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C22H24N2O4S/c1-3-13-8-10-14(11-9-13)17-12(2)29-21(18(17)19(23)25)24-20(26)15-6-4-5-7-16(15)22(27)28/h4-5,8-11,15-16H,3,6-7H2,1-2H3,(H2,23,25)(H,24,26)(H,27,28)

InChI Key

PVFSCEJMKFTQQV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC(=C2C(=O)N)NC(=O)C3CC=CCC3C(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.